molecular formula C17H17Cl2N3O2 B252148 N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide

カタログ番号 B252148
分子量: 366.2 g/mol
InChIキー: IXFHFCPPYGUCLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first synthesized by chemists at the Friedrich-Alexander University of Erlangen-Nuremberg in Germany in 2000. Since then, this compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

作用機序

The mechanism of action of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves the inhibition of NAMPT, which catalyzes the rate-limiting step in the salvage pathway of NAD biosynthesis. NAD is an essential cofactor for various enzymes involved in energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide blocks the synthesis of NAD and depletes intracellular NAD levels, leading to metabolic stress and cell death in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have several biochemical and physiological effects, including:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth and metastasis
- Suppression of inflammation and autoimmune responses
- Enhancement of immune function and antitumor immunity
- Modulation of energy metabolism and mitochondrial function
- Regulation of gene expression and epigenetic modifications

実験室実験の利点と制限

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several advantages and limitations for lab experiments, including:
Advantages:
- Potent and selective inhibitor of NAMPT
- Well-characterized mechanism of action and pharmacokinetics
- Extensive preclinical data on anticancer activity and safety
- Availability of commercial sources and standardized protocols
Limitations:
- Limited solubility and stability in aqueous solutions
- Toxicity and side effects at high doses or prolonged exposure
- Potential off-target effects on other enzymes or pathways
- Lack of clinical data on efficacy and safety in humans

将来の方向性

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several potential future directions for research and development, including:
- Combination therapy with other anticancer agents or immunomodulators
- Optimization of pharmacokinetics and dosing regimens for clinical use
- Development of biomarkers for patient selection and monitoring
- Investigation of the role of NAMPT and NAD in other diseases and conditions
- Exploration of novel targets and pathways for metabolic and immune regulation
In conclusion, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide is a promising compound with potent anticancer activity and potential therapeutic applications in other diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and clinical efficacy and safety.

合成法

The synthesis of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, starting from the reaction of 6-methyl-2-chloronicotinic acid with propylamine to form 6-methyl-2-(propylamino)nicotinic acid. This intermediate is then treated with thionyl chloride to yield 6-methyl-2-chloronicotinic acid propylamide, which is further reacted with 2,4-dichlorobenzoyl chloride to form N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide.

科学的研究の応用

N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have potent anticancer activity in various preclinical models, including breast, lung, prostate, and pancreatic cancer. It works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD, a critical cofactor for energy metabolism and cellular signaling. By depleting intracellular NAD levels, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide induces metabolic stress and apoptosis in cancer cells, while sparing normal cells that have a lower demand for NAD.

特性

分子式

C17H17Cl2N3O2

分子量

366.2 g/mol

IUPAC名

N-[3-[(2,4-dichlorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H17Cl2N3O2/c1-11-3-4-12(10-22-11)16(23)20-7-2-8-21-17(24)14-6-5-13(18)9-15(14)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,23)(H,21,24)

InChIキー

IXFHFCPPYGUCLU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

正規SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。